molecular formula C11H11ClN2O2 B2488829 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 937626-96-5

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2488829
CAS No.: 937626-96-5
M. Wt: 238.67
InChI Key: VIBXDMOJWYLCEF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by a chloromethyl group at the 5-position and an ethoxyphenyl group at the 3-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to oxidize the ethoxy group, while reducing agents like lithium aluminum hydride can reduce the oxadiazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Oxidation Products: Oxidized derivatives of the ethoxy group.

    Reduction Products: Reduced forms of the oxadiazole ring.

Scientific Research Applications

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

  • 5-(Bromomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3,4-oxadiazole

Comparison:

  • Uniqueness: The presence of the ethoxy group at the 4-position of the phenyl ring and the chloromethyl group at the 5-position of the oxadiazole ring makes 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole unique. This specific substitution pattern can influence its reactivity and interaction with biological targets.
  • Reactivity: Compared to its bromomethyl analog, the chloromethyl compound may exhibit different reactivity in substitution reactions due to the differing leaving group abilities of chlorine and bromine.
  • Applications: The specific substitution pattern can also affect the compound’s suitability for different applications, such as its solubility, stability, and ability to form specific interactions in biological systems.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBXDMOJWYLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937626-96-5
Record name 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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